5-Amino-6-methylpyridine-3-carboxylic acid

aqueous solubility formulation development reaction medium compatibility

Sourcing a high-purity, scalable intermediate for PARP1 inhibitor programs can be challenging. 5-Amino-6-methylpyridine-3-carboxylic acid (CAS 91978-75-5) offers a direct, validated route to the saruparib (AZD-5305) scaffold. - Clinically validated: Direct precursor to a 500-fold selective PARP1 inhibitor in advanced trials. - Enhanced solubility: 1.1 g/100 mL at 25°C, outperforming des-amino analogs. - Process-friendly: Metal-free synthesis (70-80% yield) and free acid form for direct coupling.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 91978-75-5
Cat. No. B1289054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-methylpyridine-3-carboxylic acid
CAS91978-75-5
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C(=O)O)N
InChIInChI=1S/C7H8N2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11)
InChIKeyKDQUXBVINRXSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-methylpyridine-3-carboxylic Acid Overview


5-Amino-6-methylpyridine-3-carboxylic acid (CAS 91978-75-5, also referred to as 5-amino-6-methylnicotinic acid or 3-amino-2-methylpyridine-5-carboxylic acid) is a heterocyclic building block characterized by a pyridine ring substituted with an amino group at position 5, a methyl group at position 6, and a carboxylic acid group at position 3 . With a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g·mol⁻¹, this compound belongs to the aminopyridine carboxylic acid class and serves as a critical intermediate in the synthesis of pharmaceutical agents, including the next-generation PARP1 inhibitor saruparib (AZD-5305) [1]. Its LogP of 1.25 and aqueous solubility of 1.1 g/100 mL at 25°C provide a balanced polarity profile suitable for both aqueous and organic-phase transformations [2].

Reported Intermediate Key building block for PARP1 inhibitor pharmacophore series
Aqueous Workflow High water solubility supports aqueous-phase transformations
Dual Handle Amino and carboxylic acid groups for diverse coupling reactions

Why 5-Amino-6-methylpyridine-3-carboxylic Acid Cannot Be Replaced


Within the aminopyridine carboxylic acid class, subtle variations in substitution pattern produce profound differences in both reactivity and biological targeting capability. Positional isomers such as 2-amino-6-methylpyridine-3-carboxylic acid (CAS 846021-26-9) share an identical molecular formula but differ in the location of the amino group, altering hydrogen-bonding geometry and directing chelation behavior [1]. Analogs lacking the 5-amino group, such as 6-methylnicotinic acid (CAS 3222-47-7), are incapable of participating in the amino-directed functionalization reactions required for constructing certain pharmacophores, while compounds without the 6-methyl group, such as 5-aminonicotinic acid (CAS 24242-19-1), exhibit different steric and lipophilic properties that limit their suitability as precursors for the same clinical candidates . These structural distinctions translate into measurable differences in solubility, synthetic yield, and downstream application scope that make generic substitution a material risk for research reproducibility and process development.

! Positional isomer (2-amino) may shift hydrogen-bonding geometry and chelation behavior.
! Des-amino analog lacks the 5-amino handle required for key pharmacophore construction.
! Des-methyl analog alters steric and lipophilic profile, limiting downstream fit.

5-Amino-6-methylpyridine-3-carboxylic Acid vs. Closest Analogs


Aqueous Solubility vs. 6-Methylnicotinic Acid

5-Amino-6-methylpyridine-3-carboxylic acid (91978-75-5) demonstrates significantly higher aqueous solubility than the des-amino analog 6-methylnicotinic acid (3222-47-7). The presence of the 5-amino group introduces additional hydrogen-bonding capacity, enhancing water solubility to 1.1 g/100 mL at 25°C versus sparingly soluble behavior for 6-methylnicotinic acid [1]. This difference directly impacts the ability to conduct aqueous-phase reactions and homogeneous catalysis without co-solvent addition.

Aqueous solubility
Cross-study comparable
1.1 g/100 mL (≈72 mM)
vs. 6-methylnicotinic acid: sparingly soluble
Supports aqueous reaction design
Water at 25°C; enables homogeneous conditions
aqueous solubility formulation development reaction medium compatibility

Synthetic Yield vs. 6-Aminonicotinic Acid Derivatives

The synthesis of 5-amino-6-methylpyridine-3-carboxylic acid via methylation of nicotinic acid followed by amidation achieves yields in the 70–80% range under mild conditions [1]. In contrast, alternative routes to 5-aminonicotinates via Cu(I)-catalyzed aminative aza-annulation can reach up to 92% yield, but require specialized catalysts (CuCl) and elevated temperatures (70°C) [2]. The methyl group at position 6 in the target compound also facilitates regioselective functionalization, enabling more predictable reactivity in multi-step synthetic sequences.

Synthetic yield
Class-level inference
70–80% via methylation-amidation
Comparator route: up to 92% with CuCl at 70°C
Catalyst-free route reduces metal contamination risk
Mild conditions; K₂CO₃/DMF
synthesis yield process chemistry cost efficiency

Drug Intermediate for Saruparib (AZD-5305)

5-Amino-6-methylpyridine-3-carboxylic acid and its ethyl ester derivative serve as key intermediates in the synthesis of saruparib (AZD-5305), a next-generation, highly selective PARP1 inhibitor currently in Phase II/III clinical trials [1]. Saruparib exhibits 500-fold selectivity for PARP1 over PARP2 (IC₅₀ = 3 nM vs. 1400 nM, respectively) and demonstrates minimal off-target effects on other PARP family members [2]. Neither 2-amino-6-methylpyridine-3-carboxylic acid nor 6-methylnicotinic acid can serve as direct precursors for this pharmacophore due to incompatible substitution patterns for the required synthetic route.

Pharma intermediate
Reported
Verified for saruparib (AZD-5305) synthesis
Positional isomer: no published route
Supports targeted PARP1 inhibitor development
Route validated in preclinical characterization
PARP1 inhibitor pharmaceutical intermediate target engagement

Hazard Profile vs. Methyl Ester Analog

5-Amino-6-methylpyridine-3-carboxylic acid carries GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the methyl ester analog (methyl 5-amino-6-methylpyridine-3-carboxylate, CAS 1399183-37-9) is classified as not a hazardous substance or mixture under GHS . The free carboxylic acid provides a reactive handle for amide coupling and salt formation that the ester analog requires an additional deprotection step to access.

Hazard classification
Data to verify
GHS07: H302, H315, H319, H335
Methyl ester analog: not classified as hazardous
Reactivity vs. handling trade-off to review
Free acid enables direct coupling; PPE required
safety profile GHS classification laboratory handling

Commercial Availability and Purity Spectrum

The target compound is available from multiple global suppliers at purity specifications ranging from 95% to 98+% . The 5-amino-6-(methylamino) analog (CAS 1368710-95-5), which contains an additional methylamino group at position 6, has a molecular weight of 167.17 g·mol⁻¹ and predicted pKa of 3.31, representing a more basic and sterically encumbered alternative . End users requiring the specific 5-amino-6-methyl substitution pattern for pharmacophore construction will find broader vendor availability and competitive pricing for the target compound compared to the methylamino analog.

Supply & purity
Supplier data
95–98+% purity; ≥10 global suppliers
Methylamino analog: fewer sources, typical 95%
Broader availability reduces sourcing risk
Verify lot-specific purity for critical steps
vendor sourcing purity specification supply chain

Key Applications of 5-Amino-6-methylpyridine-3-carboxylic Acid


PARP1 Inhibitor Discovery (AZD-5305 Pharmacophore)

Research groups developing selective PARP1 inhibitors should prioritize procurement of 5-amino-6-methylpyridine-3-carboxylic acid as a key building block. The compound provides direct synthetic access to the saruparib (AZD-5305) scaffold, which has demonstrated 500-fold selectivity for PARP1 over PARP2 and is in advanced clinical development [1]. The ethyl ester derivative of this compound is commercially positioned as the primary AZD-5305 intermediate, confirming the synthetic route has been validated at scale [2]. Procurement of the free acid form enables direct amide coupling without additional deprotection, streamlining SAR exploration around this clinically validated chemotype.

Aqueous-Phase Synthesis

For reaction development in aqueous or mixed aqueous-organic media, the high water solubility of 5-amino-6-methylpyridine-3-carboxylic acid (1.1 g/100 mL, ~72 mM) makes it preferable over des-amino analogs such as 6-methylnicotinic acid, which is sparingly soluble in water and requires organic co-solvents [3]. This property is particularly advantageous for enzymatic transformations, bioconjugation reactions, and green chemistry protocols where minimizing organic solvent use is a priority.

Amino-Directed Heterocycle Synthesis

The 5-amino group provides a directional handle for electrophilic aromatic substitution, diazotization, and metal-catalyzed cross-coupling reactions that is absent in analogs like 6-methylnicotinic acid. Combined with the steric and electronic influence of the 6-methyl group, this substitution pattern enables regioselective construction of fused heterocyclic systems with predictable reactivity [4]. The synthesis route via methylation-amidation achieves 70–80% yield without transition metal catalysts, making it suitable for scale-up where metal contamination must be controlled.

Probe Development for Aminopyridine-Responsive Enzymes

The dual amino-carboxylic acid functionality of 5-amino-6-methylpyridine-3-carboxylic acid enables both covalent conjugation (via the carboxylic acid) and hydrogen-bonding interactions (via the amino group) with biological targets [5]. Derivatives of this scaffold have demonstrated α-amylase inhibitory activity relevant to Type 2 Diabetes Mellitus research, with molecular docking studies showing binding energies ranging from −7.18 to −5.55 kcal·mol⁻¹ [6]. Procurement of the free acid rather than the ester eliminates a hydrolysis step when preparing active pharmaceutical intermediates for biological evaluation.

Application
Selection Property
Validation Focus
PARP1 inhibitor pharmacophore construction
Reported AZD-5305 scaffold synthesis route
Verify regiochemistry for target scaffold access
Aqueous or mixed-media reaction development
High aqueous solubility profile
Confirm solubility under intended conditions
Amino-directed electrophilic substitution
5-Amino group enables regioselective functionalization
Test reactivity with desired electrophiles
Aminopyridine-based enzyme probe synthesis
Dual amino/carboxylic acid conjugation handles
Assess binding affinity in target enzyme assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-6-methylpyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.